Steric Hindrance in Pd(II) Thiocyanato Complexes: TEDETA vs. Dien
The substitution of diethylenetriamine (dien) with ethyl groups to form TEDETA (Et4dien) introduces a quantifiable steric penalty in palladium(II) complexes. In the complex Pd(Et4dien)SCN+, steric hindrance is estimated to be approximately 6 kcal/mol greater than in the analogous complex Pd(Et4dien)I+, a value derived from combined kinetic and thermodynamic data [1].
| Evidence Dimension | Estimated Steric Hindrance in Pd(II) Complexes |
|---|---|
| Target Compound Data | Steric hindrance in Pd(Et4dien)SCN+ is approx. 6 kcal/mol greater than in Pd(Et4dien)I+. |
| Comparator Or Baseline | Pd(dien)2+ (unsubstituted diethylenetriamine) complexes exhibit significantly lower steric hindrance, leading to different thermodynamic preferences. |
| Quantified Difference | Approximately 6 kcal/mol increase in steric strain attributed to the ethyl substituents of TEDETA. |
| Conditions | Aqueous solution, analysis of Pd(Et4dien)X+ complexes (X = Cl, Br, I, SCN) at 24 °C. |
Why This Matters
This steric penalty directly influences complex stability and reactivity, making TEDETA a key ligand when bulky, coordinatively saturated environments are required to prevent unwanted side reactions or control selectivity.
- [1] Staples, P. J. Relative stabilities of halogeno-complexes. Part VI. Class (b) character of Pd(diethylenetriamine)2+ and Pd(1,1,7,7-tetraethyldiethylenetriamine)2+ and the stability of their thiocyanato- and isothiocyanato-complexes. *Journal of the Chemical Society A: Inorganic, Physical, Theoretical*, 1969, 1589-1595. View Source
